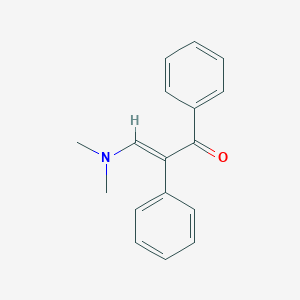
3-(Dimethylamino)-1,2-diphenyl-2-propen-1-one
概要
説明
3-(Dimethylamino)-1,2-diphenyl-2-propen-1-one, also known as DABCO, is a versatile organic compound that is widely used in various scientific research applications. It is a yellow crystalline powder that is soluble in organic solvents and has a distinct odor. DABCO is a valuable reagent in organic synthesis and is used as a catalyst in many chemical reactions.
作用機序
3-(Dimethylamino)-1,2-diphenyl-2-propen-1-one acts as a catalyst in many chemical reactions by facilitating the formation of reactive intermediates. It can also act as a base, accepting protons from acidic compounds and forming stable salts. 3-(Dimethylamino)-1,2-diphenyl-2-propen-1-one is known to form complexes with metal ions, which can enhance its catalytic activity. In addition, 3-(Dimethylamino)-1,2-diphenyl-2-propen-1-one can act as a nucleophile, attacking electrophilic compounds and forming covalent bonds.
生化学的および生理学的効果
3-(Dimethylamino)-1,2-diphenyl-2-propen-1-one has been shown to have a variety of biochemical and physiological effects. It has been shown to have antioxidant properties, which can protect cells from oxidative damage. 3-(Dimethylamino)-1,2-diphenyl-2-propen-1-one has also been shown to have anti-inflammatory properties, which can reduce inflammation and pain. In addition, 3-(Dimethylamino)-1,2-diphenyl-2-propen-1-one has been shown to have antitumor properties, which can inhibit the growth and proliferation of cancer cells.
実験室実験の利点と制限
One advantage of using 3-(Dimethylamino)-1,2-diphenyl-2-propen-1-one in lab experiments is its versatility as a reagent and catalyst. It can be used in a wide range of chemical reactions and is readily available. However, one limitation of using 3-(Dimethylamino)-1,2-diphenyl-2-propen-1-one is its potential toxicity. It can cause skin and eye irritation, and inhalation of the powder can cause respiratory irritation. Therefore, proper safety precautions should be taken when handling 3-(Dimethylamino)-1,2-diphenyl-2-propen-1-one in the lab.
将来の方向性
There are many future directions for research on 3-(Dimethylamino)-1,2-diphenyl-2-propen-1-one. One area of interest is the development of new synthetic methods using 3-(Dimethylamino)-1,2-diphenyl-2-propen-1-one as a catalyst. Another area of interest is the study of the mechanism of action of 3-(Dimethylamino)-1,2-diphenyl-2-propen-1-one in various chemical reactions. In addition, there is potential for the development of new therapeutic agents based on the biochemical and physiological effects of 3-(Dimethylamino)-1,2-diphenyl-2-propen-1-one. Further research is needed to fully understand the potential applications of 3-(Dimethylamino)-1,2-diphenyl-2-propen-1-one in various fields of science.
Conclusion:
In conclusion, 3-(Dimethylamino)-1,2-diphenyl-2-propen-1-one is a versatile organic compound that has a wide range of scientific research applications. It is commonly used as a catalyst in organic synthesis reactions and has been shown to have many biochemical and physiological effects. While there are potential limitations to using 3-(Dimethylamino)-1,2-diphenyl-2-propen-1-one in lab experiments, its versatility and potential for future research make it an important reagent in the field of science.
科学的研究の応用
3-(Dimethylamino)-1,2-diphenyl-2-propen-1-one has a wide range of scientific research applications. It is commonly used as a catalyst in organic synthesis reactions, including the synthesis of heterocyclic compounds, such as pyridines and pyrimidines. 3-(Dimethylamino)-1,2-diphenyl-2-propen-1-one has also been used in the synthesis of natural products, such as taxol and strychnine. In addition, 3-(Dimethylamino)-1,2-diphenyl-2-propen-1-one is used as a reagent in the synthesis of polymers, such as polyurethanes and polyamides.
特性
CAS番号 |
17059-74-4 |
|---|---|
製品名 |
3-(Dimethylamino)-1,2-diphenyl-2-propen-1-one |
分子式 |
C17H17NO |
分子量 |
251.32 g/mol |
IUPAC名 |
3-(dimethylamino)-1,2-diphenylprop-2-en-1-one |
InChI |
InChI=1S/C17H17NO/c1-18(2)13-16(14-9-5-3-6-10-14)17(19)15-11-7-4-8-12-15/h3-13H,1-2H3 |
InChIキー |
BOCHZOAPGOOZEX-UHFFFAOYSA-N |
異性体SMILES |
CN(C)/C=C(\C1=CC=CC=C1)/C(=O)C2=CC=CC=C2 |
SMILES |
CN(C)C=C(C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
正規SMILES |
CN(C)C=C(C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
その他のCAS番号 |
17059-74-4 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

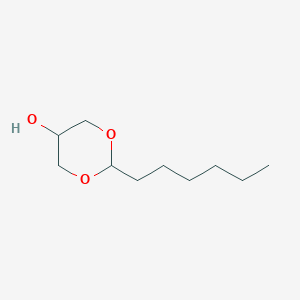
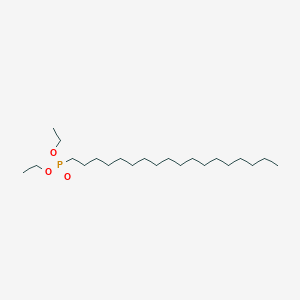
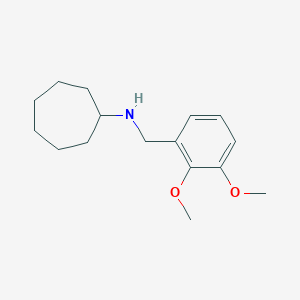
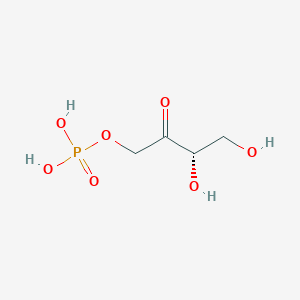
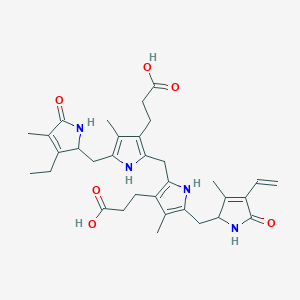
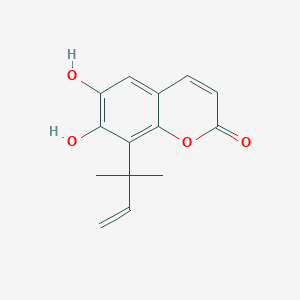
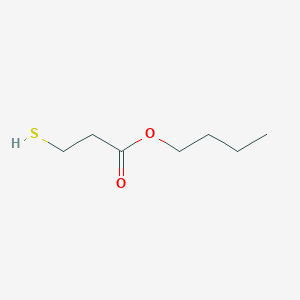
![Benzo[h]phenaleno[1,9-bc]acridine](/img/structure/B93532.png)
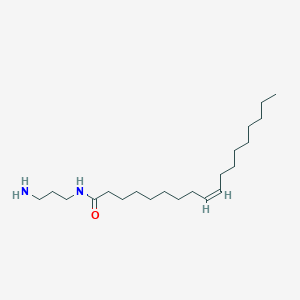

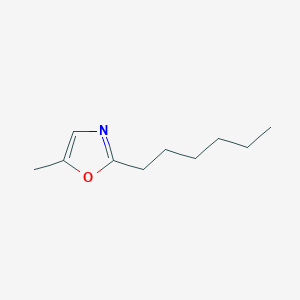
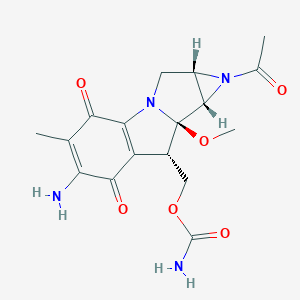
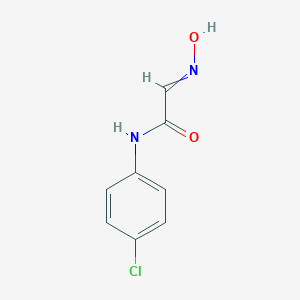
![2-[[4-(2,2-Dicyanoethenyl)phenyl]methylidene]propanedinitrile](/img/structure/B93540.png)